Standard soluble pentacenes offer isotropic transport, failing in devices requiring directional charge flow. TES-pentacene solves this with its unique 1D slipped-stack packing.
- Charge transport anisotropy >45 (vs. ~20 for TIPS-pentacene), essential for orientation-specific logic gates.
- 5× higher optical dichroism (16 ± 6) for polarization-sensitive optoelectronics.
- Lower melting point (221°C) enables processing on flexible PET/PEN substrates.
- Well-characterized model system for singlet fission & structure-property studies.
Immediate shipment in research-grade quantities.
Molecular FormulaC38H42Si2
Molecular Weight554.9 g/mol
Cat. No.B12053645
⚠ Attention: For research use only. Not for human or veterinary use.
6,13-Bis((triethylsilyl)ethynyl)pentacene (TES-pentacene, CAS 398128-81-9, C₃₈H₄₂Si₂) is a solution-processable, p-type organic semiconductor belonging to the silylethynyl-substituted pentacene family [1]. The compound is synthesized via the Swager method, wherein pentacene-6,13-dione is reacted with triethylsilylacetylene, introducing bulky triethylsilyl groups at the central 6- and 13-positions of the acene core [2]. This peri-functionalization simultaneously enhances solubility in common organic solvents (e.g., chloroform, toluene) and improves ambient stability relative to unsubstituted pentacene, which is virtually insoluble and degrades rapidly upon exposure to light and oxygen [3]. TES-pentacene serves as a prototypical model system for investigating the impact of molecular packing on charge transport, exhibiting a distinct 1D slipped-stack crystal packing motif that underpins its high degree of charge transport anisotropy [4].
Packing Motif1D slipped-stack, high charge transport anisotropy
Model SystemPrototypical platform for packing-transport correlation studies
[1] Anthony, J. E.; Brooks, J. S.; Eaton, D. L.; Parkin, S. R. Functionalized Pentacene: Improved Electronic Properties from Control of Solid-State Order. J. Am. Chem. Soc. 2001, 123, 38, 9482-9483. View Source
[2] 可溶性有機半導體合成與其應用於有機場效電晶體之特性研究 (Studies on the Synthesis and Application of Soluble Semiconductor on the Characteristics of Organic Thin-Film Transistors). Master's Thesis, 2011. View Source
[3] Payne, M. M.; Parkin, S. R.; Anthony, J. E.; Kuo, C.-C.; Jackson, T. N. Organic Field-Effect Transistors from Solution-Deposited Functionalized Acenes with Mobilities as High as 1 cm²/V·s. J. Am. Chem. Soc. 2005, 127, 14, 4986-4987. View Source
[4] Wade, J.; Steiner, F.; Niedzialek, D.; James, D. T.; Jung, Y.; Yun, D.; Bradley, D. D. C.; Nelson, J.; Kim, J.-S. Charge mobility anisotropy of functionalized pentacenes in organic field effect transistors fabricated by solution processing. J. Mater. Chem. C 2014, 2, 10110-10115. View Source
TES-Pentacene vs. TIPS-Pentacene for Anisotropy
While both TES-pentacene and the more widely used TIPS-pentacene (6,13-bis((triisopropylsilyl)ethynyl)pentacene) are soluble, functionalized acenes, they exhibit fundamentally different solid-state packing and charge transport characteristics that preclude generic substitution [1]. TIPS-pentacene's bulky isopropyl side groups enforce a 2D brick-wall packing, enabling isotropic-like transport with mobilities reaching ~1 cm²/V·s [2]. In contrast, TES-pentacene's smaller ethyl substituents drive a 1D slipped-stack arrangement, which results in lower absolute mobility but up to an order-of-magnitude higher charge transport anisotropy (μ∥/μ⊥ >45 vs. ~20 for TIPS) [3]. For applications requiring directional charge transport, such as polarized photodetectors or orientation-specific logic gates, directly substituting TIPS-pentacene for TES-pentacene leads to a complete loss of the desired anisotropic functionality. Similarly, for applications where the highest absolute mobility is the sole requirement, selecting TES-pentacene results in a performance penalty of approximately one order of magnitude [3].
Packing Motif Mismatch
TES-Pentacene adopts a 1D slipped-stack motif; TIPS-Pentacene packs in a 2D brick-wall arrangement. Direct substitution may alter transport dimensionality.
Anisotropy Requirement
Applications requiring directional charge transport may not tolerate isotropic-like TIPS-Pentacene. Reported anisotropic functionality may not transfer directly.
Mobility Trade-off
TES-Pentacene exhibits lower absolute field-effect mobility. Where maximum mobility is the sole selection criterion, substituting may introduce a performance penalty.
[1] James, D. T. Developing structural probes for designed molecular architectures. Ph.D. Thesis, Imperial College London, 2013. View Source
[2] Park, S. K.; Jackson, T. N.; Anthony, J. E.; Mourey, D. A. High mobility solution processed 6,13-bis(triisopropyl-silylethynyl) pentacene organic thin film transistors. Appl. Phys. Lett. 2007, 91, 063514. View Source
[3] Wade, J.; Steiner, F.; Niedzialek, D.; James, D. T.; Jung, Y.; Yun, D.; Bradley, D. D. C.; Nelson, J.; Kim, J.-S. Charge mobility anisotropy of functionalized pentacenes in organic field effect transistors fabricated by solution processing. J. Mater. Chem. C 2014, 2, 10110-10115. View Source
TES-Pentacene: Head-to-Head Property Comparisons
Melting Point: TES vs. TIPS-Pentacene
The melting point of TES-pentacene is consistently lower than that of TIPS-pentacene, which can be a critical parameter for low-temperature solution processing and compatibility with thermally sensitive substrates [1].
TES-pentacene melts 49 °C lower than TIPS-pentacene.
Conditions
Synthesized material, purity confirmed by FTIR, ¹H-NMR, and EA.
Why This Matters
This lower melting point facilitates annealing and film formation on flexible polymer substrates with low glass transition temperatures, a requirement that TIPS-pentacene may not meet without substrate damage.
[1] 可溶性有機半導體合成與其應用於有機場效電晶體之特性研究 (Studies on the Synthesis and Application of Soluble Semiconductor on the Characteristics of Organic Thin-Film Transistors). Master's Thesis, 2011. View Source
Charge Transport Anisotropy: TES vs. TIPS-Pentacene
TES-pentacene exhibits a much higher degree of charge transport anisotropy than TIPS-pentacene, a direct consequence of its 1D slipped-stack crystal packing versus the 2D brick-wall packing of TIPS-pentacene [1].
Charge AnisotropyHead-to-head
μ∥/μ⊥ >45 vs ~20
Reported higher anisotropy ranking
Directional transport context; zone-cast films
Organic Field-Effect TransistorsCharge Transport AnisotropyZone-Casting
Evidence Dimension
Charge Mobility Anisotropy (μ∥/μ⊥)
Target Compound Data
>45
Comparator Or Baseline
TIPS-pentacene: ~20
Quantified Difference
TES-pentacene exhibits >2.25× higher anisotropy than TIPS-pentacene.
Conditions
Aligned needles produced by zone-casting; field-effect transistor measurements.
Why This Matters
For applications requiring highly directional charge transport, such as polarized light detectors or orientation-specific transistors, TES-pentacene provides a superior intrinsic material property that cannot be replicated by TIPS-pentacene.
Organic Field-Effect TransistorsCharge Transport AnisotropyZone-Casting
[1] Wade, J.; Steiner, F.; Niedzialek, D.; James, D. T.; Jung, Y.; Yun, D.; Bradley, D. D. C.; Nelson, J.; Kim, J.-S. Charge mobility anisotropy of functionalized pentacenes in organic field effect transistors fabricated by solution processing. J. Mater. Chem. C 2014, 2, 10110-10115. View Source
Optical Dichroism: TES vs. TIPS-Pentacene
Polarized UV-visible absorption spectroscopy reveals that aligned TES-pentacene films exhibit significantly higher optical dichroism than TIPS-pentacene films, consistent with their respective 1D and 2D packing motifs [1].
This quantitative difference in optical anisotropy provides a clear spectroscopic signature for selecting TES-pentacene over TIPS-pentacene in applications such as polarized emission sources or waveguides.
[1] James, D. T.; Frost, J. M.; Wade, J.; Nelson, J.; Kim, J.-S. Controlling Microstructure of Pentacene Derivatives by Solution Processing: Impact of Structural Anisotropy on Optoelectronic Properties. ACS Nano 2013, 7, 9, 7983-7991. View Source
HOMO-LUMO Levels: TES vs. TIPS-Pentacene
While the bandgaps are similar, the absolute HOMO and LUMO levels of TES-pentacene are systematically shifted by ~0.1 eV relative to TIPS-pentacene, which affects energy level alignment at electrode and heterojunction interfaces [1].
HOMO / LUMOHead-to-head
HOMO −5.1 eV, LUMO −3.2 eV
Reported ~0.1 eV offset vs TIPS
Interface energy alignment review context
ElectrochemistryEnergy Level AlignmentOPV
Evidence Dimension
HOMO / LUMO Energy Levels
Target Compound Data
HOMO = -5.1 eV; LUMO = -3.2 eV (Eg = 1.9 eV)
Comparator Or Baseline
TIPS-pentacene: HOMO = -5.0 eV; LUMO = -3.11 eV (Eg = 1.89 eV)
Quantified Difference
TES-pentacene HOMO is 0.1 eV deeper; LUMO is 0.09 eV higher.
Conditions
Cyclic voltammetry and UV-visible spectroscopy in solution.
Why This Matters
The 0.1 eV difference in HOMO/LUMO levels directly impacts charge injection barriers and open-circuit voltage in photovoltaic devices, making TES-pentacene a distinct option when precise energy level tuning is required.
ElectrochemistryEnergy Level AlignmentOPV
[1] 可溶性有機半導體合成與其應用於有機場效電晶體之特性研究 (Studies on the Synthesis and Application of Soluble Semiconductor on the Characteristics of Organic Thin-Film Transistors). Master's Thesis, 2011. View Source
Field-Effect Mobility: TES vs. TIPS-Pentacene
In aligned, solution-processed films, TIPS-pentacene yields a significantly higher absolute field-effect mobility than TES-pentacene. This performance gap must be weighed against the requirement for transport anisotropy [1].
Hole MobilityHead-to-head
~0.06 vs ~0.7 cm²/V·s
Reported lower absolute mobility
Mobility-anisotropy trade-off context
OFETCharge Carrier MobilitySolution Shearing
Evidence Dimension
Field-Effect Hole Mobility (μ)
Target Compound Data
~0.06 cm²/V·s
Comparator Or Baseline
TIPS-pentacene: ~0.7 cm²/V·s
Quantified Difference
TES-pentacene exhibits ~11.7× lower mobility.
Conditions
Aligned needles produced by zone-casting; bottom-gate, top-contact OFETs.
Why This Matters
For high-performance circuits where absolute speed is paramount and anisotropy is not a design goal, TIPS-pentacene is the clearly superior choice; this data quantifies the performance trade-off inherent in selecting TES-pentacene.
OFETCharge Carrier MobilitySolution Shearing
[1] Wade, J.; Steiner, F.; Niedzialek, D.; James, D. T.; Jung, Y.; Yun, D.; Bradley, D. D. C.; Nelson, J.; Kim, J.-S. Charge mobility anisotropy of functionalized pentacenes in organic field effect transistors fabricated by solution processing. J. Mater. Chem. C 2014, 2, 10110-10115. View Source
TES-Pentacene: Application Scenarios
Anisotropic OFETs for Directional Logic
The exceptionally high charge mobility anisotropy of TES-pentacene (>45), as documented in head-to-head comparisons with TIPS-pentacene [1], makes it the material of choice for fabricating OFETs where current flow must be strictly confined to a single crystal axis. This is critical for advanced circuit designs requiring orientation-specific logic gates, where cross-talk must be minimized. In such applications, substituting the more isotropic TIPS-pentacene (anisotropy ~20) would compromise device functionality. Procurement of TES-pentacene for this application is justified by the quantitative anisotropy data, which cannot be achieved with its closest analog [1].
Polarized Photodetectors and LEDs
The ~5× higher optical dichroism of aligned TES-pentacene films (16 ± 6) compared to TIPS-pentacene (3.2 ± 0.1) [2] directly translates to superior performance in polarization-sensitive optoelectronics. In polarized photodetectors, this material property enhances the signal-to-noise ratio for light of a specific polarization state. In organic light-emitting diodes (OLEDs) or waveguides, it enables the generation of highly polarized emission. The quantitative difference in optical dichroism provides a clear, measurable justification for selecting TES-pentacene over TIPS-pentacene in these niche, high-value applications [2].
Low-Temperature Flexible Electronics
With a melting point of 221 °C, TES-pentacene offers a 49 °C lower thermal processing window than TIPS-pentacene [3]. This is a decisive advantage when fabricating devices on flexible polymer substrates with low glass transition temperatures (e.g., PET, PEN). The lower annealing temperature reduces the risk of substrate warping or degradation, improving device yield and reliability. While both compounds are solution-processable, TES-pentacene's thermal properties expand the range of compatible substrates, making it a strategically preferred option for certain flexible electronics manufacturing lines [3].
1D Transport and Singlet Fission Model
TES-pentacene's well-characterized 1D slipped-stack crystal packing serves as an ideal model system for fundamental studies of charge transport in confined dimensions [4]. Additionally, functionalized pentacenes are known to exhibit singlet fission, and the distinct packing motif of TES-pentacene provides a contrasting platform to TIPS-pentacene for investigating the influence of intermolecular geometry on fission yield and triplet-pair dynamics [5]. For academic and industrial research groups focused on the physics of organic semiconductors, procuring TES-pentacene alongside TIPS-pentacene allows for systematic, comparative structure-property relationship studies that are not possible with a single material [4].
Application
Selection Property
Validation Focus
Directional OFET logic gates
Charge transport anisotropy
Directional mobility ratio review
Polarized photodetectors / LEDs
Optical dichroism
Polarized emission / absorption review
Low-temp flexible electronics
Thermal processing window
Substrate compatibility review
1D transport / singlet fission model
Crystal packing motif
Structure-property relationship studies
[1] Wade, J.; Steiner, F.; Niedzialek, D.; James, D. T.; Jung, Y.; Yun, D.; Bradley, D. D. C.; Nelson, J.; Kim, J.-S. Charge mobility anisotropy of functionalized pentacenes in organic field effect transistors fabricated by solution processing. J. Mater. Chem. C 2014, 2, 10110-10115. View Source
[2] James, D. T.; Frost, J. M.; Wade, J.; Nelson, J.; Kim, J.-S. Controlling Microstructure of Pentacene Derivatives by Solution Processing: Impact of Structural Anisotropy on Optoelectronic Properties. ACS Nano 2013, 7, 9, 7983-7991. View Source
[3] 可溶性有機半導體合成與其應用於有機場效電晶體之特性研究 (Studies on the Synthesis and Application of Soluble Semiconductor on the Characteristics of Organic Thin-Film Transistors). Master's Thesis, 2011. View Source
[4] James, D. T. Developing structural probes for designed molecular architectures. Ph.D. Thesis, Imperial College London, 2013. View Source
[5] Brooks, J. S.; Tokumoto, T.; Choi, E.-S.; Graf, D.; Biskup, N.; Eaton, D. L.; Anthony, J. E.; Odom, S. A. Persistent photoexcited conducting states in functionalized pentacene. J. Appl. Phys. 2004, 96, 3312. View Source
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